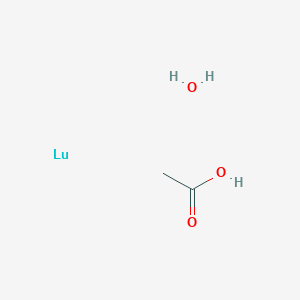

Acetic acid, lutetium(3+) salt, hydrate (9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetic acid, lutetium(3+) salt, hydrate (9CI), also known as lutetium(III) acetate hydrate, is a compound that combines acetic acid with lutetium and water molecules. This compound is represented by the chemical formula C₆H₁₁LuO₇. It is a crystalline solid that is soluble in water and has various applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lutetium(III) acetate hydrate can be synthesized through neutralization reactions. One common method involves reacting lutetium oxide (Lu₂O₃) with acetic acid (CH₃COOH) to produce lutetium acetate and water: [ \text{Lu}_2\text{O}_3 + 6\text{CH}_3\text{COOH} \rightarrow 2\text{Lu}(\text{CH}_3\text{COO})_3 + 3\text{H}_2\text{O} ] Another method involves reacting lutetium hydroxide (Lu(OH)₃) with acetic acid: [ \text{Lu}(\text{OH})_3 + 3\text{CH}_3\text{COOH} \rightarrow \text{Lu}(\text{CH}_3\text{COO})_3 + 3\text{H}_2\text{O} ] These reactions are typically carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of lutetium(III) acetate hydrate involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to obtain high-purity crystals. The compound is often packaged in glass ampules or bottles for distribution .

Análisis De Reacciones Químicas

Types of Reactions

Lutetium(III) acetate hydrate undergoes various chemical reactions typical of metal acetates. Some of the key reactions include:

Substitution Reactions: Lutetium(III) acetate can react with other anions to form different lutetium salts. For example, it can react with ammonium fluoride to produce lutetium fluoride[ \text{Lu}(\text{CH}_3\text{COO})_3 + 3\text{NH}_4\text{F} \rightarrow \text{LuF}_3 + 3\text{CH}_3\text{COONH}_4 ]

Hydrolysis: In aqueous solutions, lutetium(III) acetate can hydrolyze to form lutetium hydroxide and acetic acid.

Common Reagents and Conditions

Common reagents used in reactions with lutetium(III) acetate hydrate include ammonium fluoride, phosphoric acid, and other acids or bases. Reaction conditions typically involve aqueous solutions and controlled temperatures to optimize reaction rates and yields .

Major Products Formed

The major products formed from reactions involving lutetium(III) acetate hydrate depend on the specific reagents and conditions used. For example, reactions with fluoride ions produce lutetium fluoride, while reactions with phosphoric acid yield lutetium phosphate .

Aplicaciones Científicas De Investigación

Lutetium(III) acetate hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other lutetium compounds and as a catalyst in various chemical reactions.

Biology: Lutetium compounds, including lutetium(III) acetate hydrate, are used in biological research for labeling and imaging studies.

Medicine: Lutetium-based compounds are explored for their potential use in radiotherapy for cancer treatment.

Industry: The compound is used in the production of specialty materials and as a reagent in various industrial processes

Mecanismo De Acción

The mechanism of action of lutetium(III) acetate hydrate depends on its specific application. In radiotherapy, lutetium compounds target cancer cells and deliver radiation to destroy them. The molecular targets and pathways involved include DNA damage and disruption of cellular processes, leading to cell death .

Comparación Con Compuestos Similares

Lutetium(III) acetate hydrate can be compared with other lutetium compounds such as lutetium(III) chloride, lutetium(III) sulfate, and lutetium(III) oxalate. These compounds share similar properties but differ in their specific applications and reactivity. For example, lutetium(III) chloride is commonly used in catalysis, while lutetium(III) sulfate is used in luminescent materials .

Conclusion

Acetic acid, lutetium(3+) salt, hydrate (9CI) is a versatile compound with significant applications in scientific research and industry. Its unique properties and reactivity make it valuable in various fields, from chemistry and biology to medicine and industrial processes.

Propiedades

IUPAC Name |

acetic acid;lutetium;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Lu.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHPPWLLNZPDQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.O.[Lu] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6LuO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B8235685.png)